molecular formula C17H12N4OS2 B3018565 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034424-74-1

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3018565
CAS No.: 2034424-74-1
M. Wt: 352.43
InChI Key: DLSKBUSZNIQDHG-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of thiophene, pyrazine, and benzo[d]thiazole moieties

Mechanism of Action

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Gewald reaction, Paal–Knorr reaction, or Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of thiophene, pyrazine, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-16(17-21-11-4-1-2-5-13(11)24-17)20-10-12-15(19-8-7-18-12)14-6-3-9-23-14/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSKBUSZNIQDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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